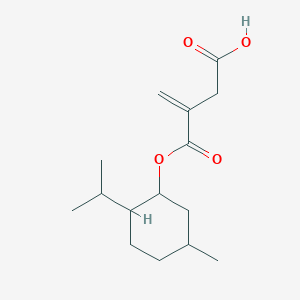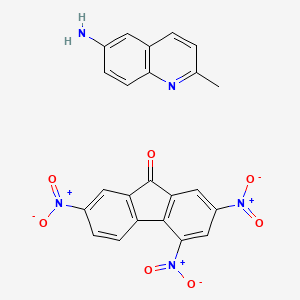![molecular formula C22H30FNS B3823978 5-{2-[(3,5-Di-tert-butyl-4-fluorophenyl)sulfanyl]ethyl}-2-methylpyridine](/img/structure/B3823978.png)
5-{2-[(3,5-Di-tert-butyl-4-fluorophenyl)sulfanyl]ethyl}-2-methylpyridine
Descripción general
Descripción
5-{2-[(3,5-Di-tert-butyl-4-fluorophenyl)sulfanyl]ethyl}-2-methylpyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a sulfanyl group linked to a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[(3,5-Di-tert-butyl-4-fluorophenyl)sulfanyl]ethyl}-2-methylpyridine typically involves multiple steps. One common method includes the reaction of 3,5-di-tert-butyl-4-fluorophenyl thiol with 2-bromoethyl-2-methylpyridine under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
5-{2-[(3,5-Di-tert-butyl-4-fluorophenyl)sulfanyl]ethyl}-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the sulfanyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified pyridine derivatives.
Substitution: Various substituted pyridine and fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
5-{2-[(3,5-Di-tert-butyl-4-fluorophenyl)sulfanyl]ethyl}-2-methylpyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-{2-[(3,5-Di-tert-butyl-4-fluorophenyl)sulfanyl]ethyl}-2-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl and fluorophenyl groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylpyridine: A structurally similar compound with different substituents.
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol: Shares the di-tert-butyl groups but has a different core structure.
2,4-Di-tert-butylphenol: Another compound with di-tert-butyl groups but a phenol core.
Uniqueness
5-{2-[(3,5-Di-tert-butyl-4-fluorophenyl)sulfanyl]ethyl}-2-methylpyridine is unique due to the combination of its pyridine ring, sulfanyl linkage, and fluorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
IUPAC Name |
5-[2-(3,5-ditert-butyl-4-fluorophenyl)sulfanylethyl]-2-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FNS/c1-15-8-9-16(14-24-15)10-11-25-17-12-18(21(2,3)4)20(23)19(13-17)22(5,6)7/h8-9,12-14H,10-11H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVSRTATCRWLQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCSC2=CC(=C(C(=C2)C(C)(C)C)F)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


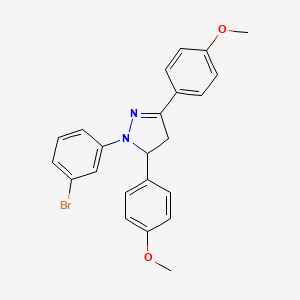
![1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]-N-benzylethanamine](/img/structure/B3823901.png)
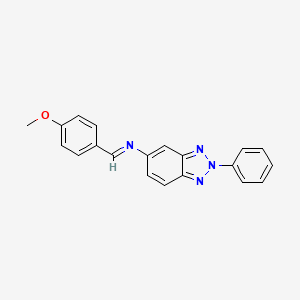
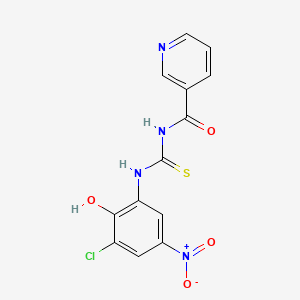
![3-(2-furyl)-N-{[(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acrylamide](/img/structure/B3823926.png)
![1-[2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B3823932.png)
![2,7-dibenzoyl-2,7-dihydro[1,2,3]triazolo[4,5-e][1,2,3]benzotriazole](/img/structure/B3823942.png)
![Triazolo[4,5-e]benzotriazole-2,7-dicarboxamide](/img/structure/B3823945.png)
![3-phenyl-1-oxa-2-azaspiro[4.4]non-2-en-4-one](/img/structure/B3823953.png)
![1-{2-[5-(4-fluoro-2-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]ethyl}-4-methylpiperazine](/img/structure/B3823961.png)
![N-[1-(2-oxocyclohexyl)cyclohexyl]acetamide](/img/structure/B3823971.png)
![2-cyclopropyl-N-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1,3-benzoxazole-6-carboxamide](/img/structure/B3823975.png)
